

# Why preclinical efficacy of Mardepodect did not translate to clinical trials

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## Compound of Interest

Compound Name: Mardepodect hydrochloride

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## Technical Support Center: Mardepodect Preclinical Program

Welcome to the Mardepodect Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshoot potential issues related to the preclinical to clinical translation of Mardepodect (PF-2545920).

### Frequently Asked Questions (FAQs)

#### Q1: Why did the potent preclinical efficacy of Mardepodect, a PDE10A inhibitor, not translate into successful clinical trials for schizophrenia and Huntington's disease?

The disconnect between Mardepodect's promising preclinical results and its lack of efficacy in clinical trials is a multifaceted issue. Several key factors are believed to have contributed to this translational failure:

- **Species-Specific Differences in Neurobiology and Pharmacokinetics:** Animal models, while useful, do not perfectly replicate the complex neurobiology of human psychiatric and neurodegenerative disorders.[1][2] There can be significant interspecies differences in drug metabolism, target engagement, and the underlying pathophysiology of the diseases being

modeled.[2][3] For instance, the regulation and function of the PDE10A enzyme and its downstream signaling pathways may differ between rodents and humans.

- **Challenges in Dose Selection and Target Engagement:** While preclinical studies showed a clear dose-dependent effect of Mardepodect, selecting the optimal therapeutic dose in humans that balances efficacy with potential side effects is challenging.[1] It's possible that the doses used in the clinical trials did not achieve the necessary level or duration of PDE10A inhibition in the specific brain regions critical for therapeutic effect in schizophrenia and Huntington's disease.
- **Complexity of the Disease and Limitations of Preclinical Models:** Schizophrenia and Huntington's disease are complex disorders with heterogeneous patient populations and multifaceted pathologies that are difficult to fully recapitulate in animal models.[4] Preclinical models often focus on specific, measurable endpoints, such as performance in behavioral tasks, which may not accurately predict efficacy in treating the full spectrum of clinical symptoms.[5][6]
- **Differences in Pharmacology Compared to Standard-of-Care:** In schizophrenia, the preclinical antipsychotic-like effects of PDE10A inhibitors phenocopied those of dopamine D2 receptor antagonists.[7] However, the underlying mechanisms are different, and it's possible that the nuanced pharmacology of successful antipsychotics is not fully captured by PDE10A inhibition alone.[1]

## Q2: What were the key outcomes of the Mardepodect clinical trials?

Mardepodect was evaluated in Phase 2 clinical trials for both schizophrenia and Huntington's disease, both of which were ultimately discontinued.[8]

- **Schizophrenia:** A Phase 2a trial (NCT01175135) in patients with an acute exacerbation of schizophrenia failed to show a significant improvement in the primary endpoint, the Positive and Negative Syndrome Scale (PANSS) total score, compared to placebo.[9]
- **Huntington's Disease (AMARYLLIS trial):** A Phase 2 trial (NCT02197130) in patients with early-stage Huntington's disease did not meet its primary endpoint of a significant change in the Unified Huntington's Disease Rating Scale Total Motor Score (UHDRS-TMS). While the

drug was generally safe and well-tolerated, it showed no benefit over placebo on the primary or secondary efficacy measures. Interestingly, some dose-dependent improvements were observed in an exploratory, rater-independent measure of motor function (Q-Motor), suggesting a potential subtle biological effect that did not translate to clinical benefit.

## Troubleshooting Guides

### Issue: Discrepancy between in vitro potency and in vivo preclinical efficacy.

Possible Cause: Poor pharmacokinetic properties, such as low bioavailability or rapid metabolism, could lead to insufficient target engagement in vivo.

Troubleshooting Steps:

- **Review Pharmacokinetic Data:** Compare the plasma and brain concentrations of Mardepodect achieved in your animal models with the in vitro IC50 value.
- **Optimize Dosing Regimen:** Experiment with different doses and dosing schedules to achieve sustained target engagement.
- **Consider Formulation:** Investigate different drug formulations to improve bioavailability.

### Issue: Preclinical results are not replicating across different animal models.

Possible Cause: The chosen animal models may not be appropriate for the specific aspects of the disease being studied.

Troubleshooting Steps:

- **Evaluate Model Validity:** Critically assess the face, construct, and predictive validity of the animal models being used.
- **Use Multiple Models:** Employ a battery of diverse animal models that represent different aspects of the disease pathology.

- Refine Behavioral Assays: Ensure that the behavioral tests are sensitive and specific to the therapeutic effects of interest.

## Data Presentation

**Table 1: Preclinical Efficacy of Mardepodect**

Parameter	Value	Species/System	Reference
IC50 (PDE10A)	0.37 nM	Cell-free assay	
ED50 (CAR)	1 mg/kg	Rat	
Striatal cGMP Increase	~3-fold at 1 mg/kg, ~5-fold at 3.2 mg/kg	Mouse	[1]
CREB S133 Phosphorylation	3-fold at 0.3 mg/kg, 4-fold at 3 mg/kg	Mouse	[1]

**Table 2: Overview of Mardepodect Phase 2 Clinical Trials**

Indication	Clinical Trial ID	Primary Endpoint	Doses	Outcome	Reference
Schizophrenia	NCT01175135	Change in PANSS Total Score	5 mg and 15 mg (twice daily)	Failed to meet primary endpoint	[9]
Huntington's Disease	NCT02197130 (AMARYLLIS)	Change in UHDRS-TMS	5 mg and 20 mg (twice daily)	Failed to meet primary endpoint	

## Experimental Protocols

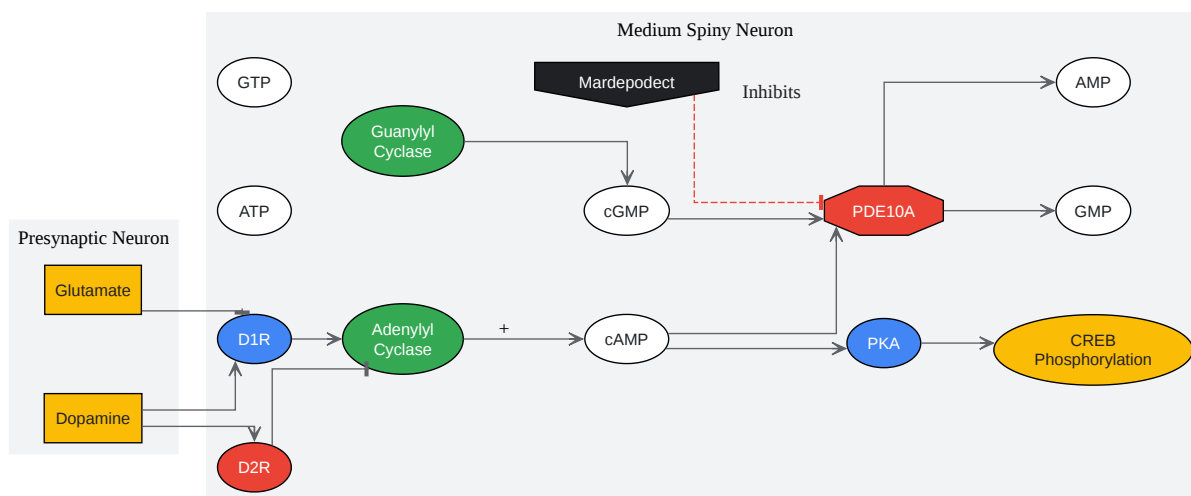
### Key Experiment: Conditioned Avoidance Response (CAR) Assay

The CAR assay is a widely used preclinical model to predict the antipsychotic potential of a compound.

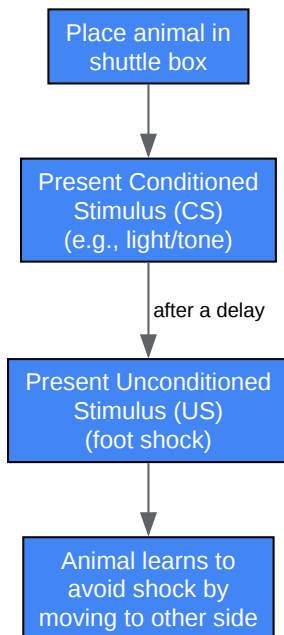
### Methodology:

- **Apparatus:** A shuttle box with two compartments separated by a door. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), typically a light or a tone, is presented, followed by an unconditioned stimulus (US), the foot shock.
- **Acquisition Phase:** Rats are trained to associate the CS with the upcoming US. They learn to avoid the shock by moving to the other compartment of the shuttle box upon presentation of the CS.
- **Testing Phase:** After the acquisition phase, the animals are treated with Mardepodect or a vehicle control. They are then placed back in the shuttle box and presented with the CS.
- **Data Analysis:** The number of successful avoidances (moving to the other compartment during the CS presentation) and escapes (moving after the onset of the US) are recorded. A decrease in avoidance responses without a significant effect on escape responses is indicative of potential antipsychotic activity.

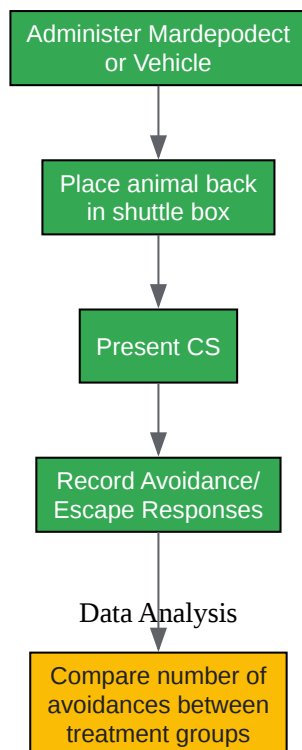
## Visualizations



## Acquisition Phase



## Testing Phase

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